molecular formula C8H10CaO4 B13141538 Calcium cyclohexane-1,2-dicarboxylate

Calcium cyclohexane-1,2-dicarboxylate

Cat. No.: B13141538
M. Wt: 210.24 g/mol
InChI Key: XXHCQZDUJDEPSX-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Calciumcyclohexane-1,2-dicarboxylate can be synthesized through the esterification of hexahydrophthalic anhydride with C8 or C9 alcohols in the presence of an organic acid catalyst . The reaction involves the following steps:

Industrial Production Methods

Industrial production of calciumcyclohexane-1,2-dicarboxylate follows similar steps as the laboratory synthesis but on a larger scale. The process involves the use of large reactors for esterification, followed by continuous de-alcoholization, bleaching, neutralization, washing, and dehydration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Calciumcyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calciumcyclohexane-1,2-dicarboxylate is unique due to its calcium coordination, which imparts distinct chemical and physical properties compared to other similar compounds. Its high purity and specific interactions with metal ions make it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C8H10CaO4

Molecular Weight

210.24 g/mol

IUPAC Name

calcium;cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C8H12O4.Ca/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h5-6H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2

InChI Key

XXHCQZDUJDEPSX-UHFFFAOYSA-L

Canonical SMILES

C1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Ca+2]

Origin of Product

United States

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